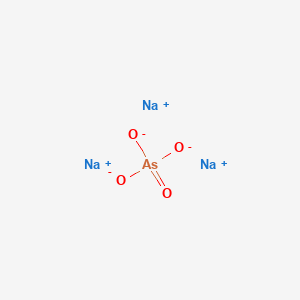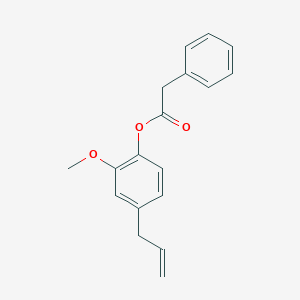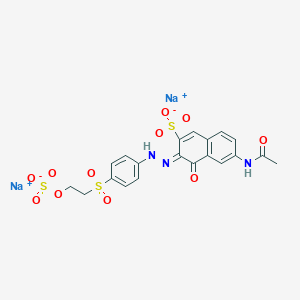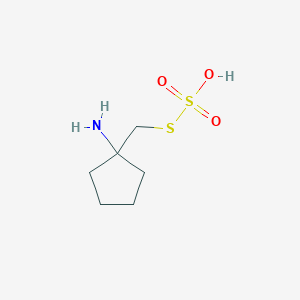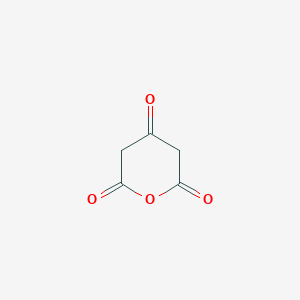
2H-Pyran-2,4,6(3H,5H)-trione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2H-Pyran derivatives often employs multicomponent reactions, demonstrating high efficiency, reduced waste, and a high atom economy. A notable example includes the tandem Knoevenagel–Michael protocol for synthesizing novel pyran derivatives, indicating the compound's role as a building block in medicinal chemistry and organic synthesis (Ryzhkova et al., 2023).
Molecular Structure Analysis
The molecular structure of 2H-Pyran derivatives reveals diverse conformations. For instance, the crystal structure analysis of certain derivatives shows that the pyran ring can adopt flattened-boat conformations, contributing to the compound's reactivity and interaction potential (Nesterov et al., 2005).
Chemical Reactions and Properties
2H-Pyran derivatives participate in various chemical reactions, exhibiting unique reactivity patterns. Notably, the photoinduced intramolecular coupling of acetylenic groups with carbonyl centers in pyran derivatives showcases the compound's versatility in forming complex molecular architectures (Jindal et al., 2014).
Physical Properties Analysis
The physical properties of 2H-Pyran derivatives, such as crystal structures, conformations, and intermolecular interactions, are crucial for understanding their behavior in various conditions. For example, structural determinations have shown non-centrosymmetric space group crystallizations, influencing the compound's optical and electronic properties (Faldt et al., 1997).
Chemical Properties Analysis
Investigations into the chemical properties of 2H-Pyran derivatives focus on their reactivity, potential for substitutions, and participation in complex chemical reactions. The catalytic synthesis of various pyran-annulated heterocycles in water highlights the compound's adaptability and functional diversity (Kiyani & Ghorbani, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of Luminescent Materials for OLEDs : Non-symmetric styryl derivatives of 2(2,6-substituted-4H-pyran-4-ylidene)-pyrimidine-2,4,6(1H,3H,5H)-trione have been synthesized for use in organic light-emitting diodes (OLEDs). These derivatives form thin, solid amorphous films and exhibit spectral properties suitable for OLED applications (Zarins, Jubels, & Kokars, 2011).
Electrosynthesis of Nano-sized Derivatives : An efficient and sustainable method for the electrocatalytic synthesis of nano-sized 4H-pyran derivatives, including those with pyrimidine-2,4,6(1H,3H,5H)-trione structures, has been developed. This electrosynthesis is a reliable and cost-effective approach for the high-yielding synthesis of target compounds, potentially opening ways for the production of nano-sized drugs (Taheri, Mirza, & Zeeb, 2018).
Intramolecular Hydrogen Bonding and Tautomerism Studies : Research has been conducted on the structures of acylpyran-diones and -triones, including 2H-pyran-2,4(3H)-dione, focusing on their tautomerism and intramolecular hydrogen bonding. This research is crucial for understanding the chemical properties and reactivity of these compounds (Hansen, Bolvig, & Kappe, 1995).
Acylation Reactions : Studies have shown that pyran-2,4,6-trione reacts with various acylating agents to yield derivatives like O-acetyl and C-acetyl derivatives. These reactions are significant in organic synthesis and chemical modifications (Frandsen & Jacobsen, 1978).
Synthesis of Tetrasubstituted Alkenes for Biological Activity : Tetrasubstituted alkenes containing a barbiturate motif have been synthesized using pyrimidine-2,4,6(1H,3H,5H)-trione. These compounds were tested for biological activity against various microorganisms, highlighting the potential use of 2H-pyran-2,4,6(3H,5H)-trione derivatives in drug discovery (Al-Sheikh et al., 2020).
Development of Fluorescent Chemosensors : 2H-Pyran-2,4,6(3H,5H)-trione derivatives have been synthesized as fluorescent chemosensors for Fe3+/Fe2+ ions, with applications in imaging these ions in living cells (Maity et al., 2018).
Ionic Liquid Catalysis : Ionic liquids have been used as catalysts for synthesizing derivatives of pyrimidine-2,4,6(1H,3H,5H)-trione. These catalysts offer a green, efficient, and reusable method for chemical synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).
Thermal and Optical Properties for Photonics : The thermal and optical properties of glass-forming derivatives of 2H-pyran-2,4,6(3H,5H)-trione have been studied for potential applications in photonics and optoelectronics (Vembris et al., 2012).
Microwave-Assisted Synthesis for Drug Delivery : Microwave-assisted synthesis of water-soluble Schiff base derivatives of pyran-2,4,5-triol has been explored for potential applications in drug delivery systems (Hijji et al., 2021).
Anticancer and Antimalarial Applications : 1,2,4-Trioxanes derived from 2H-pyrans have been synthesized and tested for antiproliferative activity against various cancer cell lines and for antimalarial properties, demonstrating the compound's potential in medical applications (Hossain et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
oxane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4/c6-3-1-4(7)9-5(8)2-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBPFPUTIKOOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498304 | |
| Record name | Oxane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-2,4,6(3H,5H)-trione | |
CAS RN |
10521-08-1 | |
| Record name | 2H-Pyran-2,4,6(3H,5H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10521-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-2,4,6(3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



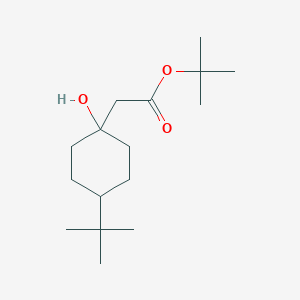

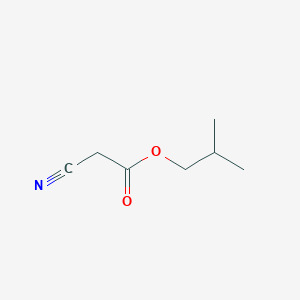
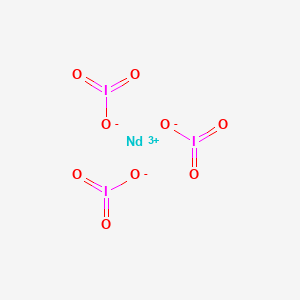
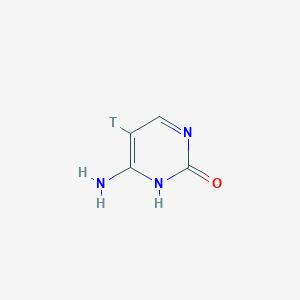
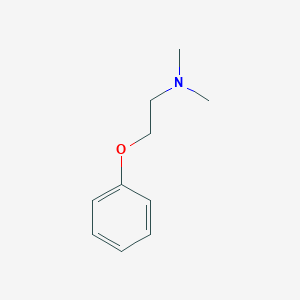

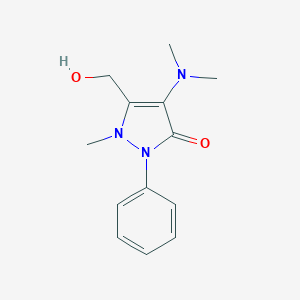
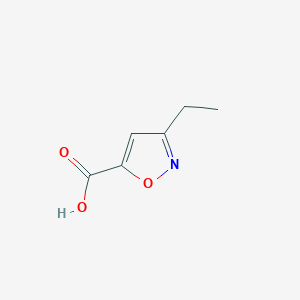
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
